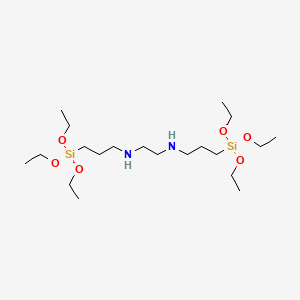

N,N'-Bis(3-(triethoxysilyl)propyl)ethylenediamine

Descripción general

Descripción

“N,N’-Bis(3-(triethoxysilyl)propyl)ethylenediamine” is an organosilicon compound . It has been used as an organic ligand for the surface modification of silica gel to uptake heavy metal ions . It can react with fluorinated carbon nanotubes (F-CNT) to form aminoalkylalkoxysilane functionalized carbon nanotubes .

Synthesis Analysis

The synthesis of “N,N’-Bis(3-(triethoxysilyl)propyl)ethylenediamine” is complex and generally requires a series of organic synthesis steps . It can be synthesized through silanization reactions and amination reactions .Molecular Structure Analysis

The molecular formula of “N,N’-Bis(3-(triethoxysilyl)propyl)ethylenediamine” is C14H36N2O6Si2 . The average mass is 384.616 Da and the monoisotopic mass is 384.211182 Da .Chemical Reactions Analysis

“N,N’-Bis(3-(triethoxysilyl)propyl)ethylenediamine” can be used as a reagent and catalyst in organic synthesis . It can catalyze amination reactions, condensation reactions, and polymerization reactions .Physical And Chemical Properties Analysis

“N,N’-Bis(3-(triethoxysilyl)propyl)ethylenediamine” is a liquid . The density is 0.95 g/cm3 at 20 °C .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

N,N'-Bis(3-(triethoxysilyl)propyl)ethylenediamine and its derivatives have been used in the synthesis of various compounds. For instance, nonionic sugar surfactants with a gemini structure, including N,N'-bisalkyl-N,N'-bis[(3-gluconylamido)propyl]ethylenediamines, were synthesized using N,N'-Bis(3-(triethoxysilyl)propyl)ethylenediamine. These surfactants were characterized by electrospray ionization MS (ESI-MS) and NMR spectra, indicating their potential in various biochemical applications (Wilk et al., 2002).

Catalysis and Complex Formation

This compound plays a crucial role in catalysis. For example, zeolite-supported metal complexes with N,N'-Bis(3-(triethoxysilyl)propyl)ethylenediamine ligands have been applied in olefin hydrogenation and cyclopropanation reactions. The catalytic activity and selectivity of these complexes are enhanced compared to their homogeneous counterparts, highlighting their significance in catalytic processes (Alcón et al., 2002).

Biodegradability and Ecotoxicity

The biodegradability of gemini surfactants derived from N,N'-Bis(3-(triethoxysilyl)propyl)ethylenediamine has been studied, revealing that these compounds are biodegraded by environmental microorganisms to a significant extent. This finding is critical for assessing the environmental impact and sustainability of these compounds (Wilk et al., 2002).

Physicochemical Properties

Research into the surface and micellar properties of gemini aldonamide-type surfactants derived from N,N'-Bis(3-(triethoxysilyl)propyl)ethylenediamine has provided insights into their behavior in solutions. Studies have found these surfactants to be highly efficient at forming micelles, with low critical micelle concentration values, which is important for their application in various industrial and scientific fields (Komorek & Wilk, 2004).

Mecanismo De Acción

Safety and Hazards

“N,N’-Bis(3-(triethoxysilyl)propyl)ethylenediamine” is considered hazardous. It is highly flammable and toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye damage, and may cause an allergic skin reaction . It also causes damage to organs and may cause respiratory irritation and drowsiness or dizziness .

Propiedades

IUPAC Name |

N,N'-bis(3-triethoxysilylpropyl)ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H48N2O6Si2/c1-7-23-29(24-8-2,25-9-3)19-13-15-21-17-18-22-16-14-20-30(26-10-4,27-11-5)28-12-6/h21-22H,7-20H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMIREOCYHAFOPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCNCCNCCC[Si](OCC)(OCC)OCC)(OCC)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H48N2O6Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80184872 | |

| Record name | N,N'-Bis(3-(triethoxysilyl)propyl)ethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-Bis(3-(triethoxysilyl)propyl)ethylenediamine | |

CAS RN |

30858-91-4 | |

| Record name | N1,N2-Bis[3-(triethoxysilyl)propyl]-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30858-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Bis(3-(triethoxysilyl)propyl)ethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030858914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Bis(3-(triethoxysilyl)propyl)ethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-bis[3-(triethoxysilyl)propyl]ethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.767 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

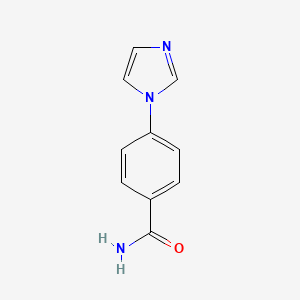

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2,2-trifluoro-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B3051011.png)